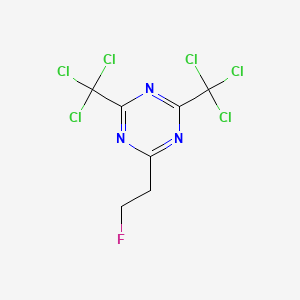
2-(2-Fluoroethyl)-4,6-bis(trichloromethyl)-1,3,5-triazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Fluoroethyl)-4,6-bis(trichloromethyl)-1,3,5-triazine is a chemical compound that belongs to the class of triazines. Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring. This particular compound is characterized by the presence of fluoroethyl and trichloromethyl groups attached to the triazine ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluoroethyl)-4,6-bis(trichloromethyl)-1,3,5-triazine typically involves the reaction of trichloromethyl triazine with fluoroethyl reagents under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction temperature and time are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and efficiency. The use of advanced purification techniques, such as distillation and crystallization, is common to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-(2-Fluoroethyl)-4,6-bis(trichloromethyl)-1,3,5-triazine undergoes various chemical reactions, including:
Substitution Reactions: The trichloromethyl groups can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding triazine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Hydrolysis: Acidic or basic solutions, such as hydrochloric acid or sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino-triazine derivatives, while oxidation reactions can produce triazine oxides.
Scientific Research Applications
2-(2-Fluoroethyl)-4,6-bis(trichloromethyl)-1,3,5-triazine is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(2-Fluoroethyl)-4,6-bis(trichloromethyl)-1,3,5-triazine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoroethyl group can enhance the compound’s binding affinity to these targets, leading to inhibition or activation of biological pathways. The trichloromethyl groups may also play a role in stabilizing the compound’s interaction with its targets.
Comparison with Similar Compounds
Similar Compounds
Trifluoromethylpyridine: Contains a trifluoromethyl group and a pyridine ring.
Bis(2,2,2-trifluoroethyl) ether: Contains two trifluoroethyl groups and an ether linkage.
Flurothyl: Contains fluoroethyl groups and is used in different applications.
Uniqueness
2-(2-Fluoroethyl)-4,6-bis(trichloromethyl)-1,3,5-triazine is unique due to the combination of fluoroethyl and trichloromethyl groups attached to the triazine ring. This unique structure imparts specific chemical properties, such as increased stability and reactivity, making it valuable for various research and industrial applications.
Properties
CAS No. |
113768-69-7 |
|---|---|
Molecular Formula |
C7H4Cl6FN3 |
Molecular Weight |
361.8 g/mol |
IUPAC Name |
2-(2-fluoroethyl)-4,6-bis(trichloromethyl)-1,3,5-triazine |
InChI |
InChI=1S/C7H4Cl6FN3/c8-6(9,10)4-15-3(1-2-14)16-5(17-4)7(11,12)13/h1-2H2 |
InChI Key |
CWRXMXTZQLPPDY-UHFFFAOYSA-N |
Canonical SMILES |
C(CF)C1=NC(=NC(=N1)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















